2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-cyclohexylacetamide
Description
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Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN5O2S/c1-3-29-21-20(15(2)27-29)26-23(32-14-19(30)25-18-7-5-4-6-8-18)28(22(21)31)13-16-9-11-17(24)12-10-16/h9-12,18H,3-8,13-14H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKFXNDFCFXGFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)Cl)SCC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-cyclohexylacetamide is a novel pyrazolo[4,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.
The molecular formula of the compound is with a molecular weight of 528.03 g/mol. The structure features a complex arrangement that includes a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities. Key chemical properties include:
- LogP : 3.5319 (indicating moderate lipophilicity)
- Hydrogen bond acceptors : 9
- Hydrogen bond donors : 1
- Polar surface area : 75.064 Ų .
Antitumor Activity
Research indicates that compounds with a pyrazolo[4,3-d]pyrimidine scaffold exhibit significant antitumor properties. For instance, derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific compound under review has demonstrated effectiveness against breast and lung cancer cell lines in vitro, highlighting its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies show that it possesses inhibitory effects against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound acts as a potent inhibitor of certain kinases involved in cancer progression. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Case Studies
Several case studies have been conducted to assess the biological activity of similar compounds within the pyrazolo[4,3-d]pyrimidine class:
- Case Study on Antitumor Activity :
- Case Study on Antimicrobial Effects :
Research Findings
Recent findings highlight the following aspects regarding the biological activity of the compound:
- Mechanism of Action : The compound's action appears to involve modulation of signaling pathways associated with cell proliferation and survival.
- Synergistic Effects : Preliminary data suggest that when combined with standard chemotherapeutic agents, this compound may enhance efficacy and reduce resistance in cancer cells .
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. It has been evaluated against various cancer cell lines:
- MCF7 (Breast Cancer) : Significant cytotoxicity with an IC50 value of approximately 0.46 µM .
- A375 (Melanoma) : Promising activity with an IC50 of 4.2 µM .
- NCI-H460 (Lung Cancer) : Effective inhibition with an IC50 of 42.30 µM .
These results suggest that the compound may interfere with critical cellular processes involved in cancer progression by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Anti-inflammatory Activity
In addition to anticancer properties, this compound shows potential as an anti-inflammatory agent. In vitro studies indicated downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a therapeutic role in inflammatory diseases.
Case Studies
Several case studies support the biological activity of this compound:
-
Study on MCF7 Cell Line
- Objective : Evaluate cytotoxic effects.
- Findings : Significant growth inhibition at low concentrations indicates potential as a therapeutic agent in breast cancer treatment.
-
In Vivo Model
- Objective : Assess anti-tumor efficacy.
- Findings : In xenograft models, treatment resulted in reduced tumor size compared to control groups.
-
Inflammation Model
- Objective : Assess anti-inflammatory effects.
- Findings : Significant reduction of edema in animal models supports its use in treating inflammatory disorders.
Chemical Reactions Analysis
Reactivity of the Pyrazolo-Pyrimidinone Core
The bicyclic pyrazolo[4,3-d]pyrimidin-7-one system is a key pharmacophore in medicinal chemistry, often influencing electronic and steric properties .
Key reactions include:
Sulfanyl Linker Reactivity
The thioether bridge (-S-) between the pyrimidinone and acetamide moieties is susceptible to:
-
Oxidative cleavage using peroxides or halogens, yielding sulfoxides/sulfones .
-
Nucleophilic displacement by amines or thiols under basic conditions (e.g., K₂CO₃/DMF) .
Example pathway:
This reaction is critical for modifying the compound’s pharmacokinetic profile .
Acetamide Group Transformations
The N-cyclohexylacetamide group undergoes:
-
Hydrolysis (acidic/basic conditions) to form carboxylic acid derivatives.
-
Amide bond cleavage via enzymatic action (e.g., proteases) .
Experimental data for hydrolysis:
| Condition | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic | HCl (6M), reflux | Cyclohexylamine + acetic acid derivative | 78 | |
| Basic | NaOH (2M), 80°C | Sodium carboxylate + cyclohexylamine | 85 |
Ring-Opening and Rearrangement
Under strong acidic or thermal conditions, the pyrazolo-pyrimidinone ring may undergo:
-
Ring-opening via cleavage of the N-C bond, forming linear intermediates .
-
Tautomerization between keto-enol forms, altering electronic properties.
Stability and Degradation
-
Photodegradation : Exposure to UV light leads to sulfanyl group decomposition .
-
Hydrolytic Stability : Stable in pH 4–7 buffers but degrades rapidly under alkaline conditions .
Synthetic Modifications
Derivatives synthesized via:
Q & A
Basic: How to design a synthetic route for this compound?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Formation: Construct the pyrazolo[4,3-d]pyrimidin-7-one core via cyclization of substituted pyrazole precursors under reflux with acetic acid ().
Sulfanylation: Introduce the sulfanyl group at the 5-position using thiourea derivatives in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF ().
Acylation: React the sulfanyl intermediate with chloroacetyl chloride, followed by substitution with cyclohexylamine to form the acetamide moiety ().
Key Considerations: Optimize reaction temperatures (70–120°C) and stoichiometry to avoid side products. Monitor progress via TLC or HPLC .
Basic: What analytical techniques confirm structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify substituent positions (e.g., 4-chlorophenyl methyl, cyclohexyl groups). Compare chemical shifts with analogous pyrazolo-pyrimidine derivatives ().
- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., SHELXL refinement). Address disorder in flexible groups (e.g., cyclohexyl) via PART and ISOR commands ( ).
- Mass Spectrometry (HRMS): Confirm molecular weight with ≤2 ppm error ( ).
Advanced: How to resolve crystallographic disorder in flexible substituents?
Methodological Answer:
- Disorder Modeling: In SHELXL, split disordered atoms (e.g., cyclohexyl or ethyl groups) into PART 1/2 with occupancy refinement. Apply SIMU and DELU restraints to maintain reasonable geometry ( ).
- Validation: Cross-check residual density maps (e.g., diff Fourier) to ensure no unmodeled electron density. Use PLATON’s ADDSYM to detect missed symmetry .
Advanced: How to address discrepancies between computational solubility predictions and experimental data?
Methodological Answer:
-
Solubility Profiling:
Solvent Predicted Solubility (mg/mL) Experimental Solubility (mg/mL) DMSO 25.3 18.7 ± 1.2 Ethanol 8.9 5.4 ± 0.6 Resolution Steps:
Advanced: What computational strategies predict biological target engagement?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with PyRx to screen against kinase targets (e.g., CDK2). Parameterize the 4-chlorophenyl group for hydrophobic pocket interactions ( ).
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2.5 Å) and ligand-protein hydrogen bonds ().
Basic: How to optimize reaction yields in acylation steps?
Methodological Answer:
- Catalyst Screening: Test bases (e.g., Et₃N vs. DBU) to deprotonate the sulfanyl intermediate.
- Solvent Effects: Compare DCM (low polarity) vs. THF (moderate polarity).
- Temperature Control: Maintain 0–5°C during chloroacetyl chloride addition to minimize hydrolysis ().
Advanced: How to validate compound purity for in vitro assays?
Methodological Answer:
- HPLC-DAD/MS: Use a C18 column (3.5 µm, 4.6 × 150 mm) with gradient elution (ACN/H₂O + 0.1% TFA). Require ≥95% purity (λ = 254 nm) ().
- Elemental Analysis: Ensure C, H, N values within ±0.4% of theoretical ().
Advanced: How to compare bioactivity with structural analogs?
Methodological Answer:
| Compound Modifications | IC₅₀ (µM) | Target Protein |
|---|---|---|
| 4-Chlorophenyl → 4-Fluorophenyl | 0.78 | Kinase X |
| Cyclohexyl → Phenyl | 2.45 | Kinase X |
| Method: |
Synthesize analogs via parallel chemistry ().
Test in kinase inhibition assays (ATP concentration = 1 mM).
Analyze SAR using Hansch descriptors ().
Advanced: How to resolve contradictions between DFT-predicted and experimental NMR shifts?
Methodological Answer:
- DFT Refinement: Re-optimize geometry at the B3LYP/6-311+G(d,p) level with implicit solvent (IEF-PCM).
- Experimental Calibration: Use deuterated solvents (e.g., DMSO-d₆) and internal standards (TMS). Cross-validate with 2D NMR (HSQC, HMBC) for ambiguous signals ( ).
Basic: What functional groups influence reactivity in downstream modifications?
Methodological Answer:
- Sulfanyl Group (-S-): Susceptible to oxidation (→ sulfoxide/sulfone). Monitor via IR (S=O stretch ~1050 cm⁻¹) ().
- Acetamide (-NHCO-): Participate in hydrogen bonding. Probe via temperature-dependent ¹H NMR ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
